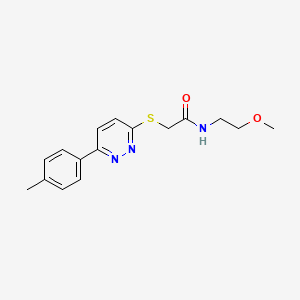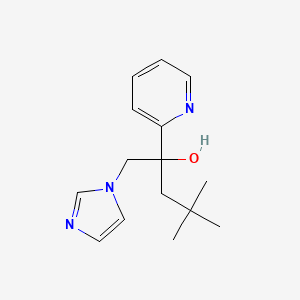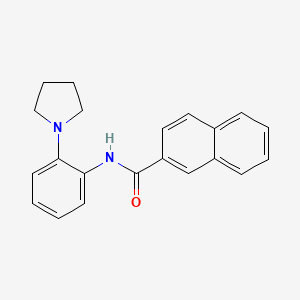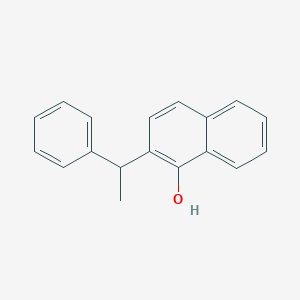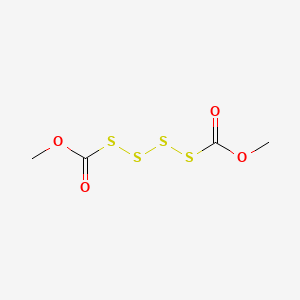
Dimethyl tetrasulfane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl tetrasulfane-1,4-dicarboxylate is a chemical compound characterized by the presence of tetrasulfane and dicarboxylate functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of dimethyl ester with sulfur-containing reagents under controlled conditions. One common method is the reaction of dimethyl ester with elemental sulfur in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrasulfane linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes.
化学反应分析
Types of Reactions: Dimethyl tetrasulfane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming new ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Ester or amide derivatives
科学研究应用
Dimethyl tetrasulfane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of dimethyl tetrasulfane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The tetrasulfane linkage can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activity. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that interact with biological targets.
相似化合物的比较
Dimethyl disulfane-1,4-dicarboxylate: Similar structure but with fewer sulfur atoms.
Dimethyl trisulfane-1,4-dicarboxylate: Contains one less sulfur atom than dimethyl tetrasulfane-1,4-dicarboxylate.
Dimethyl pentasulfane-1,4-dicarboxylate: Contains one more sulfur atom.
Uniqueness: this compound is unique due to its specific tetrasulfane linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high sulfur content and specific redox characteristics.
属性
CAS 编号 |
88766-27-2 |
|---|---|
分子式 |
C4H6O4S4 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
methyl (methoxycarbonyltetrasulfanyl)formate |
InChI |
InChI=1S/C4H6O4S4/c1-7-3(5)9-11-12-10-4(6)8-2/h1-2H3 |
InChI 键 |
WOTIWAFARQDNQM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)SSSSC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

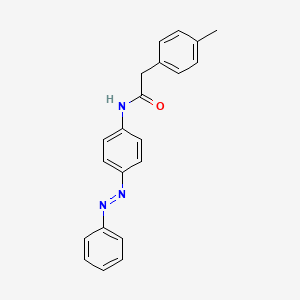
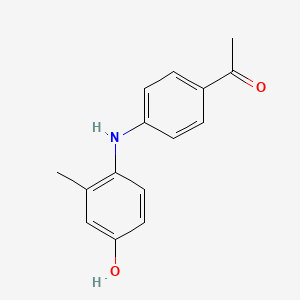


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
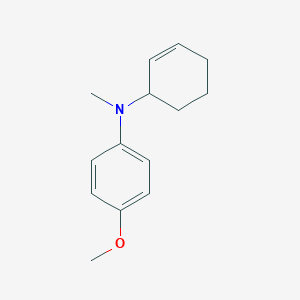
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
